molecular formula C16H12ClNO6 B5642454 5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid

5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid

Cat. No. B5642454
M. Wt: 349.72 g/mol
InChI Key: VQRWJJGRSWVBCQ-UHFFFAOYSA-N
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Description

5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid is a complex organic compound that is part of a broader class of substances known for their diverse applications in materials science, particularly in the development of polymers and coordination polymers. These compounds are often explored for their unique properties which can be tailored for specific uses through the manipulation of their molecular structure and functional groups.

Synthesis Analysis

The synthesis of compounds similar to 5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid often involves multi-step chemical reactions. For instance, novel aromatic diacid monomers, which could be structurally related, have been prepared through a process starting with phthalic anhydride reacting with amino acids or amines, followed by further functionalization steps (Mallakpour & Taghavi, 2008). These processes highlight the complexity and the multi-step nature of synthesizing such advanced organic compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category often features a combination of aromatic rings, amine groups, and other functional groups like carboxylates or esters. The precise arrangement of these groups and the overall molecular geometry significantly influence the compound's reactivity and physical properties. X-ray crystallography and spectroscopic methods like IR, Raman, and NMR are commonly employed to elucidate these structures in detail.

Chemical Reactions and Properties

Chemically, these compounds can participate in various reactions, including polymerization, where they can act as monomers to form polyamides or other types of polymers. Their reactivity can be influenced by the presence of functional groups, which can undergo transformations or participate in the formation of coordination complexes with metals (Wang et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are closely tied to their molecular structure. For instance, the presence of bulky groups or the ability to form hydrogen bonds can significantly affect these properties. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often used to study these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential for forming coordination complexes, are key areas of interest. These properties are explored through various chemical reactions, including esterification, amidation, and the formation of coordination polymers with different metals, which can lead to materials with interesting magnetic, catalytic, or photoluminescent properties (Liu et al., 2014).

Mechanism of Action

The compound “5-{[(2-chlorophenoxy)acetyl]amino}isophthalic acid” is a potent and selective TRPM4 inhibitor . It rescues functional expression of mutant A432T TRPM4 in cells and exhibits neuroprotective activity against glutamate-induced neurodegeneration .

properties

IUPAC Name

5-[[2-(2-chlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6/c17-12-3-1-2-4-13(12)24-8-14(19)18-11-6-9(15(20)21)5-10(7-11)16(22)23/h1-7H,8H2,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRWJJGRSWVBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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